1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide

Description

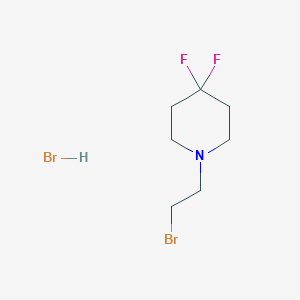

1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide is a halogenated piperidine derivative characterized by a bromoethyl substituent at the 1-position and two fluorine atoms at the 4,4-positions of the piperidine ring. The hydrobromide salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Key structural features:

- Piperidine backbone: A six-membered nitrogen-containing heterocycle.

- 4,4-Difluoro substitution: Electron-withdrawing fluorine atoms increase ring rigidity and influence nucleophilic reactivity.

- 2-Bromoethyl group: A reactive alkylating moiety, enabling cross-coupling or substitution reactions.

- Hydrobromide counterion: Improves crystallinity and thermal stability.

Properties

IUPAC Name |

1-(2-bromoethyl)-4,4-difluoropiperidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrF2N.BrH/c8-3-6-11-4-1-7(9,10)2-5-11;/h1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFVMEHBUXJHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138280-09-6 | |

| Record name | 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide typically involves the reaction of 4,4-difluoropiperidine with 2-bromoethanol in the presence of a suitable base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

Cyclization Reactions: The presence of the piperidine ring allows for cyclization reactions, forming various cyclic structures depending on the reaction conditions and reagents used.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

Orexin Receptor Antagonism

One of the primary applications of 1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide is its use as a selective antagonist of orexin receptors. Orexin receptors play a crucial role in regulating wakefulness, appetite, and energy expenditure. Compounds that inhibit these receptors are being investigated for their potential in treating conditions such as obesity and sleep disorders. Studies have indicated that derivatives of 4,4-difluoropiperidine compounds exhibit promising antagonist activity at orexin-1 receptors, which may lead to new therapeutic strategies for managing metabolic disorders .

Antiviral Activity

Recent research has identified this compound as a potential broad-spectrum antiviral agent. Specifically, it has been evaluated for its inhibitory effects on host kinases AAK1 and GAK, which are essential for the replication of various viruses including Dengue and SARS-CoV-2. The compound's ability to interfere with viral replication mechanisms positions it as a candidate for further development in antiviral therapies .

Case Study 1: Orexin Receptor Antagonism

In a study investigating the effects of orexin receptor antagonists on metabolic health, researchers administered this compound to animal models exhibiting obesity-related symptoms. The results demonstrated a significant reduction in body weight and improvement in metabolic markers compared to control groups. These findings suggest that targeting orexin receptors may offer a viable approach for obesity management .

Case Study 2: Antiviral Efficacy

A separate study focused on the antiviral properties of this compound involved testing its efficacy against Dengue virus in vitro. The results indicated that treatment with this compound led to a marked decrease in viral load within infected cells. This study highlights the potential of this compound as part of a therapeutic regimen for viral infections .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its biological applications .

Comparison with Similar Compounds

Table 1: Comparison with Piperidine-Based Derivatives

Key Observations :

- The bromoethyl group in the target compound distinguishes it from derivatives with carboxyl or ester functionalities, enabling distinct reactivity (e.g., SN2 alkylation vs. hydrolysis or coupling reactions).

- Hydrobromide salt enhances solubility in aqueous media compared to tert-butoxycarbonyl (Boc)-protected analogs, which are more lipophilic .

- 4,4-Difluoro substitution is conserved across all derivatives, suggesting shared electronic effects on the piperidine ring’s conformation and stability.

Table 2: Comparison with Non-Piperidine Halogenated Compounds

Key Observations :

- Unlike linear halogenated alkanes (e.g., 1,2-Dibromoethane), the piperidine ring in the target compound provides a scaffold for stereochemical control and nitrogen-based functionalization.

- The hydrobromide salt differentiates it from non-ionic halogenated compounds like 1,2-Dichlorotetrafluoroethane, which are typically used as refrigerants or solvents.

Reactivity Studies

- Alkylation Potential: The bromoethyl group undergoes nucleophilic substitution with amines and thiols, forming stable C-N or C-S bonds. This contrasts with Boc-protected analogs, which require deprotection before further reactions .

- Fluorine Effects : The 4,4-difluoro substitution reduces ring puckering, as confirmed by X-ray crystallography in related difluoropiperidines, enhancing metabolic stability in drug candidates.

Biological Activity

1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide (CAS No. 2138280-09-6) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a difluoropiperidine core, suggests significant biological activity, particularly in neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with bromine and fluorine atoms, which enhance its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that the compound may act as an inhibitor of specific neurotransmitter receptors, particularly in the dopaminergic system. The presence of fluorine enhances metabolic stability and binding affinity to target proteins.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant effects on dopamine receptors. For instance, studies on related piperidine derivatives have shown:

- Dopamine Receptor Modulation : Compounds with similar structures have been identified as selective antagonists for dopamine D4 receptors (D4R), which are implicated in various neuropsychiatric disorders .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. For example:

- NAPE-PLD Inhibition : Analogous compounds have shown efficacy in inhibiting N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in endocannabinoid signaling . This suggests that this compound may similarly affect lipid metabolism and signaling pathways.

Study 1: Dopamine Receptor Antagonism

A study focused on the development of D4R antagonists revealed that modifications to piperidine scaffolds led to compounds with enhanced receptor selectivity and stability . These findings underscore the potential for this compound to serve as a lead compound in developing therapeutics targeting dopamine-related conditions.

Study 2: Inhibition of NAPE-PLD

In a high-throughput screening effort, related compounds were identified as potent inhibitors of NAPE-PLD, exhibiting nanomolar potency. The lead compound from this series demonstrated significant effects on emotional behavior in animal models by modulating endocannabinoid levels . This highlights the therapeutic potential of piperidine derivatives in treating mood disorders.

Data Tables

| Compound | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| LEI-401 | NAPE-PLD | 72 | Nanomolar potency; affects endocannabinoid levels |

| Compound 1 | D4R | 96 | Selective antagonist; reduces dyskinesia scores in models |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via alkylation of 4,4-difluoropiperidine with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in acetonitrile). Purification typically involves recrystallization from ethanol or column chromatography using silica gel with a gradient of ethyl acetate/hexane. Purity validation requires HPLC (C18 column, mobile phase: methanol/buffer pH 4.6 ) and NMR analysis (¹H/¹³C/¹⁹F NMR) to confirm the absence of residual solvents or byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features distinguish it from analogs?

- Methodological Answer : Key techniques include:

- ¹⁹F NMR : Distinct signals for the 4,4-difluoropiperidine moiety (δ ~ -120 to -140 ppm, split due to coupling with adjacent protons).

- ESI-MS : Molecular ion peak [M+H]⁺ with isotopic pattern confirming bromine (≈1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Absence of N-H stretches (if quaternized) and presence of C-Br stretches (~500–600 cm⁻¹). Cross-referencing with computational models (DFT) improves accuracy .

Q. How should researchers assess the compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Light : Photostability testing per ICH Q1B using a xenon lamp.

Monitor degradation via HPLC and track bromide ion formation via ion chromatography. Store in amber vials at -20°C under inert atmosphere to minimize hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts or coupling constants may arise from solvent effects, conformational flexibility, or incomplete DFT optimization (e.g., neglecting solvation models). Mitigation steps:

- Use polarizable continuum models (PCM) in DFT calculations.

- Compare experimental data with multiple conformers (Boltzmann weighting).

- Validate with dynamic NMR (VT-NMR) to probe conformational exchange .

Q. How can researchers optimize the compound’s reactivity in nucleophilic substitution reactions for drug analog synthesis?

- Methodological Answer : The 2-bromoethyl group is susceptible to SN2 reactions. To enhance reactivity:

- Use polar aprotic solvents (DMF, DMSO) with catalysts like NaI (Finkelstein conditions).

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.

Monitor reaction progress via TLC or inline IR to detect bromide release .

Q. What experimental designs are recommended to probe the compound’s interactions with biological targets (e.g., ion channels or enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (kₐ, kd).

- Molecular Dynamics (MD) Simulations : Model interactions between the difluoropiperidine moiety and hydrophobic binding pockets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .

Q. How do researchers address discrepancies in bioactivity data across different assay platforms?

- Methodological Answer : Inconsistent IC₅₀ values may arise from variations in assay conditions (e.g., pH, ionic strength). Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.